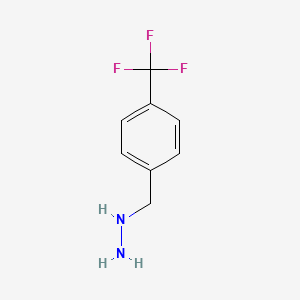

(4-(Trifluoromethyl)benzyl)hydrazine

描述

Contextual Significance of Hydrazine (B178648) Derivatives in Synthetic and Medicinal Chemistry

Hydrazine derivatives are a critical class of compounds in organic chemistry, recognized for their versatile reactivity and wide-ranging applications. nbinno.com They function as essential building blocks, nucleophiles, and reducing agents in the synthesis of complex molecular structures. nbinno.com A primary role of these derivatives is in the construction of heterocyclic compounds, which are prevalent in many pharmaceutical and agrochemical products. nbinno.com For instance, they are instrumental in synthesizing heterocycles like pyrazolines, benzothiazoles, pyrazoles, pyridazines, and triazoles. nbinno.comwisdomlib.org

The reactivity of the hydrazine functional group allows it to participate readily in condensation and cyclization reactions. nbinno.com A common reaction involves the treatment of aldehydes or ketones with hydrazine to form hydrazones. wikipedia.org These hydrazones are not only stable intermediates but also participate in significant reactions such as the Wolff-Kishner reduction. wikipedia.org

In the realm of medicinal chemistry, the significance of hydrazine derivatives is underscored by their association with a broad spectrum of biological activities. mdpi.com Various compounds incorporating the hydrazine scaffold have demonstrated potential as antimicrobial, anticonvulsant, anti-inflammatory, antidepressant, and anticancer agents. mdpi.com This wide applicability has cemented their status as important synthons for the development of novel therapeutic agents. mdpi.com

Strategic Importance of Trifluoromethyl Substituents in Bioactive Molecules

The incorporation of a trifluoromethyl (-CF3) group is a key strategy in modern drug design, used to enhance the efficacy and properties of bioactive molecules. bohrium.comhovione.com The unique electronic and steric properties of the -CF3 group can significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.comnbinno.com

One of the primary advantages of the trifluoromethyl group is its high metabolic stability, which arises from the strength of the carbon-fluorine (C-F) bond. mdpi.com This stability can reduce the rate at which a drug is metabolized, potentially increasing its half-life. mdpi.com Furthermore, the -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate cell membranes. mdpi.comnbinno.com

The strong electron-withdrawing nature of the trifluoromethyl group can also alter the acidity or basicity of nearby functional groups, impacting molecular interactions with biological targets. mdpi.comnbinno.com This can lead to enhanced binding affinity and selectivity for a specific receptor or enzyme. mdpi.com The replacement of a methyl group with a trifluoromethyl group is a common tactic to leverage these benefits, often resulting in improved pharmacokinetic properties and binding interactions. mdpi.com The prevalence of this group is evident in a number of FDA-approved drugs, where it plays a crucial role in their therapeutic action. mdpi.com

Table 1: Physicochemical Impact of the Trifluoromethyl Group in Drug Design

| Property Affected | Consequence of Trifluoromethyl (-CF3) Substitution | Source(s) |

| Metabolic Stability | Increased due to the high bond energy of the C-F bond, often leading to a longer biological half-life. | mdpi.com |

| Lipophilicity | Enhanced, which can improve permeability across biological membranes. | mdpi.comnbinno.com |

| Binding Affinity | Can be improved through strong electron-withdrawing effects, leading to better electrostatic and hydrogen bonding interactions with biological targets. | mdpi.com |

| Molecular Conformation | The steric bulk can influence the overall shape of the molecule, affecting its fit within a receptor's binding site. | hovione.com |

| Acidity/Basicity (pKa) | The group's electronegativity can significantly alter the pKa of nearby functional groups, affecting ionization state and solubility. | hovione.comnbinno.com |

Overview of Academic Research Trajectories for (4-(Trifluoromethyl)benzyl)hydrazine and Related Compounds

Research involving this compound primarily focuses on its synthesis and its use as an intermediate in the creation of more complex, often biologically active, molecules. ontosight.ai A common synthetic route to this compound involves the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with hydrazine hydrate (B1144303) to form an intermediate hydrazone. google.com This hydrazone is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to reduce the carbon-nitrogen double bond and yield this compound. google.com

Once synthesized, this compound serves as a versatile building block. Its trifluoromethyl group is valued for enhancing the lipophilicity and metabolic stability of the final compounds, making them attractive candidates for pharmaceutical development. The hydrazine moiety allows for participation in various chemical reactions, including oxidation, reduction, and substitution.

Academic studies have explored its potential in medicinal chemistry, with some research highlighting its role as an intermediate in the synthesis of compounds with potential neuroprotective properties. Related research has focused on derivatives, such as hydrazones prepared from 4-(trifluoromethyl)benzohydrazide, which have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov The broader field of trifluoromethylated hydrazones is an active area of research, with these compounds being recognized as potent building blocks for a variety of nitrogen-containing organofluorine compounds used in pharmaceutical and agrochemical products. beilstein-journals.org

Table 2: Research Highlights of this compound and Related Compounds

| Research Area | Key Findings and Methodologies | Source(s) |

| Synthesis | Prepared via a two-step process: formation of a hydrazone from 4-(trifluoromethyl)benzaldehyde and hydrazine, followed by catalytic hydrogenation. | ontosight.ai |

| Chemical Reactivity | The compound can undergo oxidation, reduction, and substitution reactions, serving as a versatile chemical intermediate. | |

| Medicinal Chemistry Applications | Used as an intermediate in the synthesis of potential neuroprotective agents. Related hydrazide-hydrazones show promise as cholinesterase inhibitors. | nih.gov |

| Agrochemical Synthesis | Employed in the production of agrochemicals, where the trifluoromethyl group enhances stability and efficacy. |

Structure

3D Structure

属性

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHYIFWDMFXPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275588 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-77-8 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethyl Benzyl Hydrazine and Its Derivatives

Direct Synthesis Approaches to (4-(Trifluoromethyl)benzyl)hydrazine

Direct synthesis methods focus on constructing the this compound molecule from readily available starting materials. These approaches include the conversion of carboxylic acid derivatives, the reduction of hydrazones, and pathways starting from basic trifluoromethylated aromatic compounds.

A common route to aroyl hydrazides involves the hydrazinolysis of corresponding esters. nih.gov This method is the first part of a two-stage process to obtain this compound.

The resulting 4-(trifluoromethyl)benzohydrazide, a stable intermediate, can then be subjected to a reduction step to convert the carbonyl group of the hydrazide into a methylene (B1212753) group (-CH₂-), yielding the final product, this compound. This reduction of the hydrazide to the corresponding hydrazine (B178648) is a crucial subsequent step to complete the synthesis from the carboxylic acid ester precursor.

Table 1: Two-Stage Synthesis via Hydrazinolysis and Reduction

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1. Hydrazinolysis | Methyl 4-(trifluoromethyl)benzoate | Hydrazine hydrate (B1144303), Ethanol | 4-(Trifluoromethyl)benzohydrazide | Ester to Hydrazide |

| 2. Reduction | 4-(Trifluoromethyl)benzohydrazide | Reducing Agent (e.g., LiAlH₄) | This compound | Carbonyl to Methylene |

A highly effective and widely used method for preparing benzylhydrazines is the catalytic hydrogenation of the corresponding benzylidene hydrazone. This two-step approach begins with the condensation of an aldehyde with hydrazine, followed by the reduction of the resulting C=N double bond. google.com

The synthesis starts with the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with hydrazine hydrate. This condensation reaction is typically carried out at room temperature in a suitable solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF), leading to the formation of (4-(trifluoromethyl)benzylidene)hydrazine. google.com

In the second step, the isolated hydrazone is reduced. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. Reaction conditions for analogous compounds involve a hydrogen pressure of approximately 50 psi and a temperature of 20–50°C, with 35°C being a preferred temperature, in a methanol solvent. google.com This process selectively reduces the imine bond to afford this compound. google.com

Table 2: Synthesis via Catalytic Hydrogenation of Hydrazone

| Step | Reactants | Solvent | Catalyst/Conditions | Product |

| 1. Hydrazone Formation | 4-(Trifluoromethyl)benzaldehyde, Hydrazine hydrate | Methanol or THF | Room Temperature | (4-(Trifluoromethyl)benzylidene)hydrazine |

| 2. Hydrogenation | (4-(Trifluoromethyl)benzylidene)hydrazine | Methanol | Pd/C, 50 psi H₂, 35°C | This compound |

This compound can be synthesized from more fundamental trifluoromethylated aromatic precursors through multi-step reaction sequences. These routes offer flexibility depending on the availability of the initial starting material.

One common precursor is 4-(trifluoromethyl)benzyl bromide. chemicalbook.comuni.lu A direct approach involves the reaction of 4-(trifluoromethyl)benzyl bromide with hydrazine. This nucleophilic substitution reaction, where hydrazine acts as the nucleophile, can yield the desired benzylhydrazine (B1204620). The reaction of benzyl (B1604629) halides with hydrazine is a recognized method for preparing substituted hydrazines. acs.orgresearchgate.net

Alternatively, a longer synthetic route can begin with a more basic precursor like 1,3-bis(trifluoromethyl)benzene, as demonstrated in the synthesis of a related compound. google.com This type of synthesis involves first introducing a formyl group to create the corresponding benzaldehyde. For the 4-substituted analog, this would start with trifluoromethylbenzene. The precursor is first converted to 4-(trifluoromethyl)benzaldehyde. This aldehyde then serves as the starting point for the hydrazone formation and subsequent catalytic hydrogenation as described in section 2.1.2. google.com This pathway illustrates how the target molecule can be built up from basic aromatic feedstocks through a series of reliable chemical transformations.

Derivatization and Functionalization Strategies for Hydrazine Analogues

The this compound molecule possesses two nitrogen atoms with lone pairs of electrons, making it a versatile nucleophile for various derivatization reactions. Functionalization strategies commonly target these nitrogen atoms through alkylation and acylation to produce a diverse library of hydrazine analogues.

The N-alkylation of hydrazines can be challenging due to the presence of two nucleophilic nitrogen atoms, which can lead to mixtures of mono- and di-alkylated products, as well as alkylation at either nitrogen. rsc.org To achieve selective alkylation, particularly on the terminal nitrogen (N'), a protection-alkylation-deprotection strategy is often employed. scholaris.cacdnsciencepub.com

A trifluoroacetyl group can serve as an effective protecting group. First, this compound is acylated with trifluoroacetic anhydride. This step selectively installs the trifluoroacetyl group on one of the nitrogen atoms, modulating its nucleophilicity. cdnsciencepub.com The resulting N-trifluoroacetyl-N'-(4-(trifluoromethyl)benzyl)hydrazine can then be alkylated with an alkyl halide, such as benzyl bromide or iodomethane, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate. cdnsciencepub.com The alkylation occurs selectively on the more nucleophilic, unprotected nitrogen.

Finally, the trifluoroacetyl protecting group is removed under hydrolytic conditions, for example, by using an aqueous solution of potassium carbonate in methanol, to yield the N'-alkyl-N-(4-(trifluoromethyl)benzyl)hydrazine. scholaris.cacdnsciencepub.com This multi-step sequence allows for the controlled and selective synthesis of disubstituted hydrazine derivatives.

Table 3: N-Alkylation Strategy using Trifluoroacetyl Protection

| Step | Reaction | Reagents | Purpose |

| 1. Protection | Acylation of the hydrazine | Trifluoroacetic anhydride | To block one nitrogen atom and direct alkylation. |

| 2. Alkylation | Reaction with an alkyl halide | Alkyl halide (e.g., R-Br), Base (e.g., DBU) | To introduce an alkyl group on the unprotected nitrogen. |

| 3. Deprotection | Hydrolysis of the trifluoroacetamide | 5% aq. K₂CO₃ in Methanol | To remove the protecting group and yield the final product. |

The acylation of this compound is a straightforward method to synthesize hydrazides and related carboxamides. These reactions typically involve treating the hydrazine with an acylating agent, such as an acyl chloride or an isocyanate.

To synthesize hydrazides, this compound can be reacted with an acyl chloride (R-COCl) in an inert solvent. google.com A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov This method allows for the facile formation of an amide bond between the hydrazine nitrogen and the acyl group, yielding N-acyl-N'-(4-(trifluoromethyl)benzyl)hydrazine derivatives. The reaction is typically rapid and efficient. google.com

Carboxamides, which are structurally related to hydrazides, can also be prepared. For instance, reacting this compound with a substituted isocyanate (R-N=C=O) would lead to the formation of a substituted semicarbazide, a type of carboxamide. This addition reaction is generally high-yielding and proceeds under mild conditions.

Table 4: Acylation Reactions of this compound

| Product Class | Acylating Agent | General Reaction |

| Hydrazide | Acyl Chloride (R-COCl) | (CF₃-C₆H₄-CH₂)-NHNH₂ + R-COCl → (CF₃-C₆H₄-CH₂)-NHNH-CO-R + HCl |

| Carboxamide | Isocyanate (R-NCO) | (CF₃-C₆H₄-CH₂)-NHNH₂ + R-NCO → (CF₃-C₆H₄-CH₂)-NHNH-CO-NH-R |

Acylation Methods for Hydrazide and Carboxamide Synthesis

Formation of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides

A key class of derivatives synthesized from precursors like 4-(trifluoromethyl)benzohydrazide are the N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. mdpi.comnih.gov These compounds have been investigated for their potential as antimicrobial agents and enzyme inhibitors. mdpi.com The synthesis of these homologous structures, with alkyl chains ranging from C1 to C18, has been achieved through several approaches starting from 4-(trifluoromethyl)benzohydrazide. mdpi.comnih.gov One prominent method involves the reaction of the parent benzohydrazide (B10538) with various alkyl isocyanates. This reaction is typically performed in a suitable solvent such as dichloromethane (B109758) (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. mdpi.com This approach provides a direct route to the target carboxamides. mdpi.comresearchgate.net

| Starting Material | Reagent | Product Class |

| 4-(Trifluoromethyl)benzohydrazide | Alkyl isocyanates | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides |

This table summarizes the general reaction for the formation of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides.

Direct Acylation with Acid Chlorides

Direct acylation of the hydrazine or hydrazide moiety is a fundamental and widely used method for creating N-acyl derivatives. nih.govrsc.org This reaction involves treating a hydrazine, such as this compound or its related benzohydrazide, with an acyl chloride in the presence of a base. mdpi.comgoogle.com For instance, the synthesis of an N'-hexyl derivative of 1,2-diacylhydrazine was accomplished by the direct acylation of 4-(trifluoromethyl)benzohydrazide with hexanoyl chloride using triethylamine (TEA) as the base, resulting in a 79% yield. mdpi.com

The choice of solvent and base is crucial to control the reaction and minimize the formation of undesired by-products. google.com Inert solvents are commonly employed, and the continuous addition of the acyl chloride to a slurry of the hydrazine can help improve yields and product purity. google.com This method is a versatile tool for introducing a wide variety of acyl groups onto the hydrazine scaffold, enabling the synthesis of diverse compound libraries. nih.gov

| Hydrazine/Hydrazide Substrate | Acylating Agent | Base (Example) | Product Type | Yield (Example) |

| 4-(Trifluoromethyl)benzohydrazide | Hexanoyl chloride | Triethylamine (TEA) | 1,2-Diacylhydrazine | 79% mdpi.com |

This table presents an example of a direct acylation reaction to form a derivative of 4-(trifluoromethyl)benzohydrazide.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and efficient condensation reaction. researchgate.netlumenlearning.comlibretexts.org This process is central to the derivatization of this compound. The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. youtube.comorganic-chemistry.org

For example, 4-(trifluoromethyl)benzohydrazide is readily condensed with various substituted benzaldehydes to yield a series of N'-benzylidenebenzohydrazides. nih.gov Similarly, a synthetic route for 2,4-bis(trifluoromethyl)benzylhydrazine involves an intermediate step where 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) is reacted with hydrazine hydrate to form the corresponding 2,4-bis(trifluoromethyl)benzylhydrazone. google.com This intermediate is then subsequently reduced to the target benzylhydrazine. google.com The reaction is often catalyzed by a small amount of acid and is typically carried out in an alcoholic solvent. researchgate.net

| Hydrazine Reactant | Carbonyl Reactant | Product |

| Hydrazine Hydrate | 2,4-bis(Trifluoromethyl)benzaldehyde | 2,4-bis(Trifluoromethyl)benzylhydrazone google.com |

| 4-(Trifluoromethyl)benzohydrazide | Substituted Aldehydes/Ketones | Hydrazide-hydrazones nih.gov |

This table illustrates the formation of hydrazones through condensation reactions.

Nucleophilic Aromatic Substitution in Fluorinated Systems

The presence of the trifluoromethyl group and potentially other fluorine atoms on the aromatic ring of this compound derivatives makes them suitable substrates for nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide like fluoride. nih.govnih.gov

While specific examples using this compound as the nucleophile are not detailed in the provided context, the principles of SNAr are well-established for N-nucleophiles reacting with polyfluorinated arenes. nih.gov For instance, phenothiazine (B1677639) has been shown to react with octafluorotoluene (B1221213) in an SNAr reaction, selectively displacing the fluorine atom at the para-position to the trifluoromethyl group. nih.gov This suggests that this compound, with its nucleophilic -NH2 group, could similarly react with highly fluorinated aromatic systems to form more complex, fluorinated derivatives. Such reactions typically proceed in the presence of a mild base. nih.gov The electron-withdrawing nature of fluorine atoms activates the aromatic ring toward nucleophilic attack, making SNAr a viable strategy for C-N bond formation in these systems. nih.govsemanticscholar.org

Development of Sustainable Synthetic Protocols

Metal-Free Multi-Component Reaction Approaches

In the pursuit of more sustainable and efficient chemical syntheses, metal-free multi-component reactions (MCRs) have emerged as powerful tools. frontiersin.orgfrontiersin.org These reactions combine three or more starting materials in a single step to form a complex product, often with high atom economy and reduced waste. nih.gov

A relevant example is the development of a metal-free, three-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.govnih.gov This process utilizes readily available starting materials: trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a C1 source. frontiersin.orgnih.gov The reaction proceeds efficiently under thermal conditions, offering a straightforward and scalable route to these pharmaceutically valuable heterocyclic scaffolds. frontiersin.orgnih.gov This methodology highlights a sustainable approach that avoids the use of heavy metal catalysts, featuring a broad substrate scope and high efficiency. nih.gov

| Component 1 | Component 2 | Component 3 | Product Class | Key Features |

| Trifluoroacetimidoyl chlorides | Hydrazine hydrate | Benzene-1,3,5-triyl triformate (TFBen) | 3-Trifluoromethyl-1,2,4-triazoles | Metal-free, high efficiency, scalable nih.govnih.gov |

This table outlines a metal-free multi-component reaction for synthesizing trifluoromethyl-containing triazoles.

Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Benzyl Hydrazine and Its Analogues

Intrinsic Reactivity of the Hydrazine (B178648) Functional Group

The reactivity of (4-(trifluoromethyl)benzyl)hydrazine is largely dictated by the hydrazine moiety, which consists of two linked nitrogen atoms, each with a lone pair of electrons. The presence of the electron-withdrawing 4-(trifluoromethyl)benzyl group significantly modulates the nucleophilicity and redox properties of the hydrazine functional group.

Oxidation Reactions

The oxidation of benzylhydrazine (B1204620) analogues can proceed through various mechanisms, often involving single-electron transfer (SET) pathways. In the case of this compound, electrochemical oxidation provides a plausible mechanistic route. The reaction is initiated at the anode where the hydrazine undergoes a single-electron oxidation to form a nitrogen radical cation. mdpi.com This intermediate then undergoes deprotonation and a subsequent radical migration.

Table 1: Plausible Steps in the Electrochemical Oxidation of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Single-electron oxidation at the anode | Nitrogen radical cation |

| 2 | Deprotonation and radical migration | α-amino-alkyl radical |

| 3 | Second single-electron oxidation | Benzyl-carbocation |

| 4 | Nucleophilic attack by water | Hemiaminal-like intermediate |

This table outlines a proposed mechanism based on analogous reactions of benzylamines. mdpi.com

Condensation Reactions

A hallmark reaction of the hydrazine functional group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically robust and high-yielding, often proceeding in a boiling alcohol solvent like methanol (B129727). For less reactive carbonyls, such as some ketones, a catalytic amount of acid (e.g., sulfuric acid) is often added to accelerate the reaction. nih.govresearchgate.net

The reaction of this compound with a carbonyl compound begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the stable C=N double bond of the hydrazone. Analogous reactions with 4-(trifluoromethyl)benzohydrazide demonstrate that high yields can be achieved with a variety of carbonyl partners. nih.gov

Table 2: Representative Condensation Reactions of Hydrazine Analogues with Carbonyl Compounds

| Hydrazine Analogue | Carbonyl Compound | Product Type | Typical Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzohydrazide | Substituted Benzaldehydes | Hydrazone | 85-99% | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide | Aliphatic Ketones | Hydrazone | 68-87% | nih.gov |

This table presents data for a closely related analogue, 4-(trifluoromethyl)benzohydrazide, to illustrate the expected reactivity and yields.

Nucleophilic Reactivity Profiling

The nucleophilicity of hydrazines can be quantitatively assessed and compared using kinetic studies of their reactions with standard electrophiles. The Mayr-Patz equation, log k₂ = sₙ(N + E), provides a framework for this analysis, where N is the nucleophilicity parameter of the hydrazine, E is the electrophilicity parameter of the reaction partner, and sₙ is a nucleophile-specific sensitivity parameter. nih.govresearchgate.net

The hydrazine moiety is known to be a potent nucleophile. However, the substituents on the hydrazine can significantly alter its reactivity. The 4-(trifluoromethyl)benzyl group on this compound exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atoms of the hydrazine group, thereby reducing its ability to donate its lone pair of electrons. Consequently, this compound is expected to be a weaker nucleophile than unsubstituted benzylhydrazine or benzylhydrazines bearing electron-donating groups. Studies on substituted arylhydrazines confirm that electron-poor structures react more slowly with electrophiles. nih.gov

Table 3: Predicted Relative Nucleophilicity of Substituted Benzylhydrazines

| Benzylhydrazine Analogue | Substituent on Benzyl (B1604629) Ring | Electronic Effect of Substituent | Predicted Nucleophilicity (N) |

|---|---|---|---|

| (4-Methoxybenzyl)hydrazine | 4-OCH₃ | Electron-donating | Higher |

| Benzylhydrazine | H | Neutral | Intermediate |

| This compound | 4-CF₃ | Electron-withdrawing | Lower |

This table provides a qualitative prediction of nucleophilicity based on the electronic effects of the substituent.

Chemical Derivatization Applications

The well-defined reactivity of the hydrazine group makes this compound a useful reagent for chemical derivatization, particularly for the modification and analysis of surfaces.

Labeling and Quantification of Functional Groups on Surfaces

Hydrazine-based reagents are effective tools for the derivatization of carbonyl groups (aldehydes and ketones) present on various surfaces, including polymer films and biological tissues. nih.govshu.ac.ukamanote.com The reaction, forming a stable hydrazone linkage, can be used to label these specific functional groups.

This compound is particularly well-suited for this application due to the presence of the trifluoromethyl (CF₃) group, which can act as a unique chemical tag. After derivatizing a surface that contains carbonyl groups, the presence and quantity of the attached label can be determined using surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) is a powerful method for this purpose, as the fluorine atom provides a distinct F 1s signal at a characteristic binding energy. The intensity of this signal is directly proportional to the concentration of the derivatized carbonyl groups on the surface, allowing for their quantification. This approach provides a selective and quantitative method for analyzing surface chemistry.

Interactions with Epoxy-Terminated Substrates

Substrates with epoxy-terminated surfaces are widely used in materials science for coatings, adhesives, and composites. The strained three-membered ether ring of an epoxide is highly susceptible to nucleophilic attack, leading to ring-opening. Amines and hydrazines are common nucleophiles used as curing agents for epoxy resins. researchgate.net

This compound can react with an epoxy-terminated substrate through a nucleophilic ring-opening mechanism. The terminal nitrogen atom of the hydrazine attacks one of the electrophilic carbon atoms of the epoxide ring. mdpi.comnih.gov This Sₙ2 reaction results in the opening of the ring and the formation of a stable covalent bond between the hydrazine and the substrate, yielding a β-hydrazino-alcohol on the surface.

The incorporation of the 4-(trifluoromethyl)benzyl moiety onto the surface can significantly alter the surface properties. The presence of trifluoromethyl groups is known to increase thermal stability, lower the dielectric constant, and enhance the hydrophobicity of materials. researchgate.netpsu.edumdpi.com Therefore, derivatization with this compound can be employed to tailor the surface characteristics of epoxy-based materials for specific high-performance applications.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)benzohydrazide |

| 4-(Trifluoromethyl)benzaldehyde (B58038) |

| Benzylhydrazine |

Reactions with Imino Groups for Polymer Surface Modification

The covalent modification of polymer surfaces is a critical strategy for tailoring their chemical and physical properties, such as wettability, biocompatibility, and adhesion. One approach to achieve this is through the reaction of surface-grafted functional groups with reactive molecules. The reaction between hydrazine derivatives and carbonyl or imino groups to form stable hydrazone or related linkages is a well-established method in bioconjugation and materials science. While specific studies detailing the reaction of this compound with imino-functionalized polymer surfaces are not extensively documented in the reviewed literature, the underlying chemistry is analogous to the widely reported reactions of hydrazides with aldehydes on polymer scaffolds.

For instance, poly(acryloyl hydrazide) has been demonstrated as a versatile platform for the post-polymerization modification with a variety of aldehydes. nih.govresearchgate.net This process involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the aldehyde, followed by dehydration to form a stable hydrazone bond. This type of reaction is efficient and can be conducted under mild conditions, making it suitable for modifying sensitive polymer surfaces. nih.gov The reaction conditions, including pH and solvent, can be tuned to optimize the degree of functionalization. nih.gov

The modification of polymer surfaces often aims to introduce specific functionalities. For example, photochemical modification of polytetrafluoroethylene with hydrazine has been explored to introduce nitrogen-containing groups, thereby altering the surface properties. researchgate.net Similarly, the introduction of trifluoromethyl groups onto a polymer surface can significantly alter its hydrophobicity. mdpi.com Therefore, the reaction of this compound with an imino-functionalized polymer surface would be expected to not only form a stable covalent linkage but also to introduce the trifluoromethylbenzyl moiety, which can impart unique properties to the polymer surface.

The general reaction scheme for the modification of an imino-functionalized polymer surface with this compound would proceed as follows:

Step 1: Nucleophilic Attack: The terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the surface-bound imino group.

Step 2: Proton Transfer: A proton transfer likely occurs, leading to a tetrahedral intermediate.

Step 3: Elimination: A leaving group (e.g., ammonia (B1221849) or a primary amine, depending on the initial imine) is eliminated, resulting in the formation of a stable N-N bond linkage.

This reaction would effectively tether the (4-(Trifluoromethyl)benzyl) group to the polymer surface, creating a new surface with potentially altered chemical and physical characteristics.

Analytical Derivatization for Biomarker Detection

The detection and quantification of biomarkers, particularly those with carbonyl functional groups (aldehydes and ketones), are crucial in clinical diagnostics and metabolomics. nih.gov These compounds are often present at low concentrations in complex biological matrices, necessitating highly sensitive and selective analytical methods. nih.govcedarville.edu Chemical derivatization is a widely employed strategy to enhance the detectability of target analytes by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). nih.govresearchgate.net Hydrazine derivatives are prominent derivatizing agents for carbonyl compounds due to their high reactivity towards aldehydes and ketones, forming stable hydrazones. nih.govresearchgate.net

This compound is a promising candidate for such applications. The reaction of this hydrazine with a carbonyl-containing biomarker would produce a (4-(trifluoromethyl)benzyl)hydrazone derivative. This derivatization offers several advantages for analytical detection:

Enhanced Ionization Efficiency: The introduction of the benzylhydrazine moiety can improve the ionization efficiency of the analyte in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to lower limits of detection. nih.gov

Increased Hydrophobicity: The derivatized analyte will be more hydrophobic, which can improve its retention and separation on reverse-phase HPLC columns. nih.gov

Facilitated Detection by ¹⁹F NMR: The presence of the trifluoromethyl group provides a unique fluorine-19 nuclear magnetic resonance (¹⁹F NMR) signal, which can be used for quantification in the absence of interfering signals.

Characteristic Mass Fragmentation: The trifluoromethylbenzyl group can produce a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), aiding in the identification and selective detection of the derivatized biomarker. nih.gov

A well-known analog, 2,4-dinitrophenylhydrazine (B122626) (DNPH), is extensively used for the derivatization of carbonyl compounds. nih.govresearchgate.net The resulting DNP-hydrazones are brightly colored, allowing for spectrophotometric detection, and are readily analyzed by HPLC-UV. nih.gov While this compound does not offer colorimetric detection, the presence of the trifluoromethyl group provides a highly specific tag for mass spectrometric and ¹⁹F NMR-based detection methods.

The derivatization reaction is typically carried out under mild acidic conditions to catalyze the nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the hydrazone. The stability of the resulting hydrazone is crucial for reliable quantification. In some cases, the C=N double bond of the hydrazone can be further reduced to a C-N single bond to prevent the formation of E/Z isomers, which can complicate chromatographic separation. nih.gov

| Derivatizing Agent | Analyte Functional Group | Resulting Linkage | Key Advantages for Detection |

| This compound | Aldehyde, Ketone | Hydrazone | Enhanced MS signal, ¹⁹F NMR tag, Hydrophobicity |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde, Ketone | Hydrazone | UV-Vis detection, Well-established method |

| Girard's Reagents | Aldehyde, Ketone | Hydrazone | Introduction of a charged group for improved MS |

| Dansyl Hydrazine | Aldehyde, Ketone | Hydrazone | Fluorescence detection |

Reaction Mechanism Elucidation Studies

Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. researchgate.netrsc.orgresearchgate.netmdpi.com While specific DFT studies on the reaction pathways of this compound are not prevalent in the reviewed literature, the principles and methodologies applied to similar systems can provide significant insights into its expected chemical behavior.

Computational studies of related hydrazine derivatives and reactions involving trifluoromethylated compounds typically focus on:

Transition State Analysis: Identifying the transition state structures and calculating the activation energies for various reaction pathways. This allows for the prediction of the most favorable reaction mechanism. For instance, in a reaction with an imino group, DFT could be used to model the nucleophilic attack, proton transfer, and elimination steps to determine the rate-determining step. researchgate.net

Electronic Structure Analysis: Investigating the distribution of electron density, molecular orbitals, and atomic charges to understand the reactivity of different sites within the molecule. For this compound, this would involve analyzing the nucleophilicity of the hydrazine nitrogens and the influence of the electron-withdrawing trifluoromethyl group on the aromatic ring. researchgate.net

Solvent Effects: Modeling the influence of the solvent on the reaction pathway, as solvent polarity can significantly affect the stability of charged intermediates and transition states. sioc-journal.cn

For example, DFT studies on the rearrangement of 2-benzyloxypyridine derivatives have shown that electron-donating groups on the benzene (B151609) ring decrease the activation energy of the rearrangement, while electron-withdrawing groups have the opposite effect. researchgate.net A similar approach could be applied to study the reactions of this compound, where the trifluoromethyl group is a strong electron-withdrawing group.

Investigations of Functional Group Transformations

The synthetic utility of this compound lies in its ability to undergo various functional group transformations, serving as a building block for more complex molecules. Key transformations involve the hydrazine moiety and the benzyl group.

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is not only used for analytical derivatization but also as a key step in the synthesis of various heterocyclic compounds. For example, hydrazones of 4-(trifluoromethyl)benzohydrazide have been synthesized and investigated for their biological activities. nih.gov A related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, is synthesized by the reaction of 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) with hydrazine hydrate (B1144303) to form the corresponding hydrazone, which is then reduced to the hydrazine. google.com

The synthesis of this compound itself involves key functional group transformations. A common synthetic route starts from 4-(trifluoromethyl)benzaldehyde. The aldehyde is first reacted with hydrazine to form the corresponding hydrazone. The C=N double bond of the hydrazone is then selectively reduced to a C-N single bond to yield the target benzylhydrazine. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com

Further functionalization of the hydrazine moiety is also possible. For instance, the terminal amino group can be acylated or alkylated to introduce other functional groups. The synthesis of various trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles from the reaction of β-CF₃-1,3-enynes with different hydrazines highlights the versatility of the hydrazine functional group in cycloaddition reactions. acs.org

| Starting Material | Reagents | Key Transformation | Product |

| 4-(Trifluoromethyl)benzaldehyde | Hydrazine hydrate | Hydrazone formation | (4-(Trifluoromethyl)benzylidene)hydrazine |

| (4-(Trifluoromethyl)benzylidene)hydrazine | H₂, Pd/C | Reduction of C=N bond | This compound |

| β-CF₃-1,3-enynes | Phenylhydrazine | Cycloaddition/Oxidation | 1,4,5-Trisubstituted pyrazoles |

Studies on N-N Bond Cleavage in Hydrazine Derivatives

The cleavage of the nitrogen-nitrogen (N-N) bond in hydrazine derivatives is a fundamental transformation in organic synthesis, providing access to amines and other nitrogen-containing compounds. psu.edu This cleavage can be achieved through various methods, including reductive and photocatalytic approaches.

Reductive Cleavage:

Reductive cleavage of the N-N bond is a well-established method. rsc.org The choice of reducing agent and reaction conditions depends on the substitution pattern of the hydrazine. For less activated hydrazines, strong reducing agents like sodium in liquid ammonia are often required. psu.edu For more activated hydrazines, such as those with acyl or sulfonyl groups, milder reducing agents like zinc in acetic acid or aluminum amalgam can be effective. rsc.org The trifluoroacetyl group, being strongly electron-withdrawing, can activate the N-N bond towards reductive cleavage. rsc.org In the context of this compound, reductive cleavage would be expected to yield 4-(trifluoromethyl)benzylamine (B1329585) and ammonia.

Photocatalytic Cleavage:

Visible-light photocatalysis has emerged as a mild and environmentally friendly method for N-N bond cleavage. nih.govnih.govresearchgate.netthieme-connect.de This approach typically involves a photosensitizer, such as a ruthenium(II) complex, which, upon excitation with visible light, can oxidize the hydrazine to a nitrogen-centered radical cation. nih.gov This radical cation can then undergo further reactions, leading to the cleavage of the N-N bond. The presence of oxygen can play a significant role in the reaction mechanism. nih.gov Studies on various aromatic hydrazines have demonstrated the feasibility of this method for the synthesis of secondary amines. nih.govthieme-connect.de The mechanism is thought to proceed through a series of single-electron transfer (SET) steps. The photocatalyst, excited by visible light, accepts an electron from the hydrazine, forming a radical cation. This intermediate can then undergo fragmentation or further oxidation, ultimately leading to N-N bond scission. nih.gov

A plausible mechanism for the photocatalytic cleavage of a disubstituted hydrazine is as follows:

Excitation: The photocatalyst (PC) absorbs visible light and is excited to PC*.

Electron Transfer: The excited photocatalyst oxidizes the hydrazine (R¹R²N-NH₂) to its radical cation (R¹R²N•⁺-NH₂).

Deprotonation/Fragmentation: The radical cation can undergo deprotonation or fragmentation, leading to the cleavage of the N-N bond and the formation of an aminyl radical (R¹R²N•) and other species.

Product Formation: The aminyl radical can then be further reduced and protonated to form the corresponding amine (R¹R²NH).

The efficiency of this process can be influenced by the electronic properties of the substituents on the hydrazine.

Role of Trifluoromethyl Group in Direct C-H Arylation Mechanisms

Direct C-H arylation is a powerful synthetic tool that allows for the formation of carbon-carbon bonds by directly coupling a C-H bond with an arylating agent, typically an aryl halide or pseudohalide. nih.gov This approach avoids the need for pre-functionalization of the C-H bond, making it a more atom- and step-economical strategy. The mechanism of these reactions, often catalyzed by transition metals like palladium, is complex and can be significantly influenced by the electronic properties of the substituents on the aromatic rings. nih.gov

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.net When present on an aromatic ring, it can significantly impact the reactivity and regioselectivity of C-H activation and functionalization reactions. nih.gov In the context of a direct C-H arylation involving a trifluoromethyl-substituted arene, the CF₃ group can play several roles:

Electronic Effects on the C-H Bond: The electron-withdrawing nature of the CF₃ group increases the acidity of the aromatic C-H bonds, making them more susceptible to deprotonation or electrophilic attack by the metal catalyst. nih.gov

Influence on Catalyst Coordination: The electronic properties of the trifluoromethyl group can affect the coordination of the substrate to the metal center, which is a key step in many catalytic cycles. nih.gov

Stabilization of Intermediates: The CF₃ group can stabilize anionic intermediates that may be formed during the C-H activation step.

Regioselectivity: In cases where there are multiple C-H bonds available for activation, the electronic and steric effects of the trifluoromethyl group can direct the arylation to a specific position. researchgate.net For instance, in palladium-catalyzed C-H halogenation of benzoic acids, electron-withdrawing groups at the meta position direct the halogenation to the more electronically deficient ortho position. acs.org

Intramolecular Cyclization Kinetics of Hydrazone Adducts

The formation of hydrazone adducts from this compound and various carbonyl compounds is a reversible reaction that serves as a critical step in the synthesis of numerous heterocyclic systems. The subsequent intramolecular cyclization of these hydrazone intermediates is a key process, the kinetics of which are governed by several factors including the electronic nature of the substituents, steric effects, and the pH of the reaction medium.

While specific kinetic data for the intramolecular cyclization of hydrazone adducts derived directly from this compound are not extensively documented in the literature, the principles governing such reactions can be inferred from studies on analogous systems. The rate-limiting step for hydrazone formation and subsequent cyclization at neutral pH is often the dehydration of the tetrahedral intermediate. The electron-withdrawing nature of the trifluoromethyl group on the benzyl moiety is expected to influence the nucleophilicity of the hydrazine nitrogen atoms and the stability of the resulting hydrazone.

Research on the hydrolysis kinetics of doxorubicin (B1662922) hydrazone carboxylate derivatives has shown that intramolecular cyclization can be a competing and sometimes dominant pathway. In one study, the conversion of a hydrazone carboxylate to a cyclized product followed first-order kinetics with a determined half-life, highlighting that such intramolecular processes can be kinetically favorable under physiological conditions. The structure of the hydrazide and the presence of nearby functional groups can significantly impact the rate of cyclization. For instance, neighboring acidic or basic groups can catalyze the reaction through intramolecular proton transfer, thereby accelerating the cyclization process.

The pH of the medium plays a crucial role in the kinetics of both hydrazone formation and cyclization. While hydrazone exchange processes are often optimal under acidic conditions (pH ~4.5), the presence of intramolecular catalytic groups can enhance reaction rates at near-neutral pH values. This is particularly relevant for biological applications where physiological pH must be maintained. The trifluoromethyl group, being a strong electron-withdrawing group, can affect the pKa of the hydrazine moiety, which in turn influences the kinetics of reactions involving proton transfer steps.

Cross-Coupling and Reductive Methodologies

This compound and its derivatives, particularly N-tosylhydrazones formed from the corresponding aldehydes or ketones, are valuable precursors for palladium-catalyzed carbon-carbon bond-forming reactions. In these transformations, the N-tosylhydrazone serves as a carbene precursor. The palladium catalyst facilitates the decomposition of the hydrazone to a palladium-carbene intermediate, which can then undergo migratory insertion to form a new C-C bond.

A prominent example of this reactivity is the palladium-catalyzed olefination reaction between N-tosylhydrazones and benzyl halides. This reaction affords di- and trisubstituted olefins in high yields with excellent stereoselectivity. The reaction is believed to proceed via the formation of a palladium carbene, followed by migratory insertion of the benzyl group and subsequent β-hydride elimination. A variety of substituted benzyl halides and N-tosylhydrazones derived from different carbonyl compounds can be employed, demonstrating the broad scope of this methodology.

While specific examples utilizing hydrazones derived directly from this compound are not prevalent, the general applicability of this method to a wide range of substrates suggests its potential utility for this class of compounds. The electronic properties of the substituents on both the N-tosylhydrazone and the benzyl halide can influence the reaction efficiency and yield.

Below is a table of representative examples of the palladium-catalyzed olefination of N-tosylhydrazones with benzyl halides, illustrating the general methodology.

| N-Tosylhydrazone Precursor | Benzyl Halide | Product | Yield (%) |

|---|---|---|---|

| Acetophenone | Benzyl bromide | 1,1-Diphenylethylene | 85 |

| Propiophenone | Benzyl bromide | (E)-1,2-Diphenyl-1-propene | 92 |

| Cyclohexanone (B45756) | Benzyl bromide | Benzylidenecyclohexane | 78 |

| Acetophenone | 4-Methoxybenzyl chloride | 1-(4-Methoxyphenyl)-1-phenylethylene | 88 |

| 4'-Methylacetophenone | Benzyl bromide | 1-Phenyl-1-(p-tolyl)ethylene | 91 |

Reductive alkylation is a versatile method for the synthesis of substituted hydrazines, including N-alkylated derivatives of this compound. This process typically involves the in situ formation of a hydrazone from a hydrazine and a carbonyl compound (an aldehyde or a ketone), followed by its immediate reduction to the corresponding alkylated hydrazine. This one-pot procedure is often preferred as it avoids the isolation of the potentially unstable hydrazone intermediate.

Various reducing agents can be employed for this transformation. A notable method involves the use of α-picoline-borane, which has been shown to be an efficient reagent for the direct reductive alkylation of hydrazine derivatives. This approach allows for the synthesis of a range of N-alkylhydrazine derivatives by carefully adjusting the substrates and the stoichiometry of the reagents. The reaction conditions are generally mild, making it suitable for substrates with various functional groups.

Enzymatic methods have also been developed for the reductive amination of carbonyls with hydrazines. Imine reductases (IREDs) have been successfully used to catalyze the formation of substituted acyclic and cyclic N-alkylhydrazines from a variety of carbonyl compounds and hydrazines. These biocatalytic methods offer the advantages of high selectivity and mild reaction conditions.

The following table presents illustrative examples of reductive alkylation of hydrazine derivatives with various aldehydes and ketones, showcasing the scope and efficiency of this methodology.

| Hydrazine Derivative | Carbonyl Compound | Reducing Agent/Method | Product | Yield (%) |

|---|---|---|---|---|

| Hydrazine hydrate | Benzaldehyde | α-Picoline-borane | Benzylhydrazine | 85 |

| Phenylhydrazine | Acetone | α-Picoline-borane | 1-Isopropyl-1-phenylhydrazine | 72 |

| Hydrazine hydrate | Cyclohexanone | Imine Reductase | Cyclohexylhydrazine | 90 |

| Methylhydrazine | 4-Chlorobenzaldehyde | α-Picoline-borane | 1-(4-Chlorobenzyl)-1-methylhydrazine | 78 |

| Hydrazine hydrate | Butyraldehyde | Imine Reductase | Butylhydrazine | 88 |

Biological and Material Science Applications of 4 Trifluoromethyl Benzyl Hydrazine Derivatives

Enzyme Inhibition Research

The molecular framework of (4-(Trifluoromethyl)benzyl)hydrazine has been utilized to design potent inhibitors for several classes of enzymes, playing crucial roles in both physiological and pathological processes.

Derivatives of this compound, particularly hydrazones synthesized from 4-(trifluoromethyl)benzohydrazide, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of cholinergic neurotransmission.

Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have shown notable inhibitory activity against acetylcholinesterase. Studies using Ellman's spectrophotometric method revealed that these compounds typically exhibit dual inhibition of both AChE and BuChE, with IC50 values for AChE ranging from 46.8 to 137.7 µM. nih.govnih.gov The majority of these hydrazone derivatives were found to be more potent inhibitors of AChE compared to BuChE. nih.govnih.gov

Structure-activity relationship studies have identified key features influencing inhibitory potency. For instance, the 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide derivative was identified as one of the most effective AChE inhibitors within a tested series. nih.gov The presence of an electronegative substituent, such as a second CF3 group or a nitro group at the para position of the benzylidene moiety, was found to improve the inhibition potency. nih.gov

| Compound Derivative | IC50 (µM) | Reference |

|---|---|---|

| General Range for Hydrazones | 46.8 - 137.7 | nih.govnih.gov |

| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | 46.8 | nih.gov |

| N'-(Salicylidene)-4-(trifluoromethyl)benzohydrazide | 47.4 | nih.gov |

| N'-(4-Nitrobenzylidene)-4-(trifluoromethyl)benzohydrazide | 62.1 | nih.gov |

The same series of hydrazone derivatives also demonstrated inhibitory effects on butyrylcholinesterase, with IC50 values spanning a broader range from 19.1 to 881.1 µM. nih.govnih.gov While most compounds were more selective for AChE, certain structural modifications led to more potent BuChE inhibition. nih.gov

Specifically, derivatives with 2-chloro or 2-trifluoromethyl substituents on the benzylidene ring were found to be more potent inhibitors of BuChE. nih.gov The ortho-isomer of the 3-CF3-benzaldehyde-based hydrazone was the most active BuChE inhibitor in one study, with an IC50 value of 19.1 µM. nih.gov This highlights that substitutions at the ortho position of the benzylidene ring can shift the selectivity towards BuChE while maintaining AChE inhibition. nih.gov

| Compound Derivative | IC50 (µM) | Reference |

|---|---|---|

| General Range for Hydrazones | 19.1 - 881.1 | nih.govnih.gov |

| N'-[2-(Trifluoromethyl)benzylidene]-4-(trifluoromethyl)benzohydrazide | 19.1 | nih.gov |

| N'-(2-Chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 63.6 | nih.gov |

| N'-(Salicylidene)-4-(trifluoromethyl)benzohydrazide | 881.1 | nih.gov |

Hydrazones based on 4-(trifluoromethyl)benzohydrazide have been reported to inhibit various bacterial enzymes, including DNA-gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH). nih.govresearchgate.net These enzymes are essential for bacterial survival, with DNA gyrase being crucial for DNA replication and FabH playing a key role in the initiation of fatty acid biosynthesis. Their inhibition presents a viable strategy for developing new antibacterial agents. While the inhibitory activity of these derivatives against DNA-gyrase and FabH has been documented in scientific literature, specific quantitative data such as IC50 values from the primary research were not available for inclusion in this article. nih.govresearchgate.net

The enzymatic inhibitory profile of 4-(trifluoromethyl)benzohydrazide derivatives extends to other significant targets. Reports indicate their activity against urease, a key enzyme in nitrogen metabolism for certain bacteria and fungi, and a virulence factor in pathogens like Helicobacter pylori. nih.govresearchgate.net Additionally, these compounds have been shown to inhibit cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (cy-FBP/SBPase), an enzyme vital for the photosynthetic carbon reduction pathway in cyanobacteria. nih.govresearchgate.net This inhibitory action suggests potential applications in controlling harmful algal blooms. Detailed quantitative data on the inhibition of these specific enzyme systems by this compound derivatives were not retrievable from the reviewed literature.

Cholinesterase Enzyme Inhibition Studies

Antimicrobial Efficacy Investigations

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a wide spectrum of pathogens, including bacteria, mycobacteria, and fungi. researchgate.net

Research has demonstrated that the antimicrobial efficacy is highly dependent on the specific substitutions on the hydrazone scaffold. One of the most potent derivatives is N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide, which exhibited low minimum inhibitory concentration (MIC) values for Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a MIC range of ≤0.49–3.9 µM. researchgate.net This compound also showed significant activity against the fungal strains Candida glabrata and Trichophyton mentagrophytes within the same concentration range. researchgate.net

In the context of antimycobacterial activity, a camphor-based derivative, 4-(trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazide, displayed selective and high inhibition of Mycobacterium tuberculosis, with a MIC of 4 µM. researchgate.net Meanwhile, N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide was found to be particularly effective against Mycobacterium kansasii, showing a MIC of 16 µM. researchgate.net These findings underscore the importance of lipophilicity and specific substitution patterns, such as the 5-chloro-2-hydroxybenzylidene moiety, for pronounced antimicrobial activity. researchgate.net

| Compound Derivative | Target Organism(s) | MIC (µM) | Reference |

|---|---|---|---|

| N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Gram-positive bacteria (incl. MRSA), Candida glabrata, Trichophyton mentagrophytes | ≤0.49 - 3.9 | researchgate.net |

| 4-(Trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazide | Mycobacterium tuberculosis | 4 | researchgate.net |

| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | Mycobacterium kansasii | 16 | researchgate.net |

Antimycobacterial Activity against Mycobacterium tuberculosis and Nontuberculous Mycobacteria

Derivatives of this compound have demonstrated notable potential in the ongoing search for new antimycobacterial agents. Research has shown that hydrazide-hydrazone derivatives, in particular, exhibit significant activity against both Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM).

One study identified a hydrazine-hydrazone adamantane (B196018) compound with potent antimycobacterial properties. This compound displayed a strong activity against various clinical strains of M. tuberculosis in vitro. researchgate.net It exhibited a minimal inhibitory concentration (MIC) of 0.2 µg/mL for M. tuberculosis, 0.3 µg/mL for M. bovis BCG, and 12.5 µg/mL for the nontuberculous species M. abscessus. nih.gov Further investigations into its mechanism of action suggested that it likely inhibits MmpL3, a crucial transporter of mycolic acids in mycobacteria. researchgate.net

Another area of research has focused on fluorophenylbenzohydrazides, which have shown good activity against Mtb with MIC values ranging from 0.625 to 6.25 µM. researchgate.net These compounds are believed to exert their antimycobacterial effect by altering the tryptophan biosynthesis pathway in the bacteria. researchgate.net Additionally, a series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, with some compounds showing promising results comparable to first-line antituberculosis drugs. mdpi.com

The following table summarizes the antimycobacterial activity of selected this compound derivatives.

| Compound Type | Mycobacterial Strain | MIC |

| Hydrazine-hydrazone adamantane | Mycobacterium tuberculosis | 0.2 µg/mL |

| Mycobacterium bovis BCG | 0.3 µg/mL | |

| Mycobacterium abscessus | 12.5 µg/mL | |

| Fluorophenylbenzohydrazides | Mycobacterium tuberculosis | 0.625–6.25 µM |

| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivative | Mycobacterium tuberculosis H37Rv | 3.13 µg/mL |

Activity against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of this compound derivatives extends to a broad spectrum of Gram-positive and Gram-negative bacteria. Hydrazide-hydrazones, a prominent class of these derivatives, have been a particular focus of investigation.

In one study, a series of benzyl (B1604629) guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives were synthesized and evaluated for their in vitro antibacterial activities. A 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative demonstrated notable potency against Staphylococcus aureus with a MIC of 1 µg/mL, although it was less active against Escherichia coli (MIC 16 µg/mL). mdpi.com Another derivative, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine, showed excellent activity against both S. aureus (MIC 0.5 µg/mL) and E. coli (MIC 1 µg/mL). mdpi.com

Research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives also yielded promising results. One such compound, with bromo and trifluoromethyl substitutions, was highly potent against three of five S. aureus strains with a MIC value of 0.78 µg/mL. nih.gov This compound also effectively inhibited the growth of Staphylococcus epidermidis and Enterococcus faecium with MIC values of 1.56 and 0.78 µg/mL, respectively. nih.gov

The table below presents the antibacterial activity of selected derivatives.

| Compound Type | Bacterial Strain | MIC |

| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone | Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 16 µg/mL | |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL | |

| N-(trifluoromethyl)phenyl substituted pyrazole (bromo and trifluoromethyl substituted) | Staphylococcus aureus | 0.78 µg/mL |

| Staphylococcus epidermidis | 1.56 µg/mL | |

| Enterococcus faecium | 0.78 µg/mL |

Antifungal and Anti-Yeast Properties

Derivatives of this compound have also been explored for their efficacy against fungal and yeast pathogens. Hydrazine-based compounds have shown considerable promise in this area, particularly against Candida albicans, a common cause of fungal infections.

In a study screening various compounds for antifungal activity, several hydrazine-based molecules demonstrated significant potential. nih.gov One investigation of hybrid molecules containing pyrrolidinone rings coupled with a hydrazine (B178648) moiety identified compounds with fair to excellent antifungal effects against C. albicans. researchgate.net Specifically, three compounds, designated Hyd. H, Hyd. OCH3, and Hyd.Cl, were identified as having significant antifungal activity, with MICs of 9.6 µg/mL, 11.1 µg/mL, and 5.6 µg/mL, respectively. nih.govresearchgate.net

Another study focused on a (4-phenyl-1,3-thiazol-2-yl) hydrazine compound, which exhibited broad-spectrum antifungal activity. The MIC of this compound against C. albicans was found to be as low as 0.0625 µg/mL. frontiersin.org This compound also demonstrated fungicidal activity at slightly higher concentrations and was effective against other pathogenic fungi, including various Candida species, Aspergillus, Cryptococcus, and dermatophytes, with MICs ranging from 0.0625 to 4 µg/mL. frontiersin.org

The antifungal activities of selected derivatives are summarized in the following table.

| Compound Type | Fungal/Yeast Strain | MIC |

| Hydrazine-based 5-pyrrolidine-2-one (Hyd. H) | Candida albicans | 9.6 µg/mL |

| Hydrazine-based 5-pyrrolidine-2-one (Hyd. OCH3) | Candida albicans | 11.1 µg/mL |

| Hydrazine-based 5-pyrrolidine-2-one (Hyd.Cl) | Candida albicans | 5.6 µg/mL |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | 0.0625 µg/mL |

Agrochemical Research Applications

In addition to their biomedical applications, derivatives of this compound are being investigated for their utility in agrochemical research, particularly as herbicides and inhibitors of essential plant and algal processes.

Herbicidal Activity Evaluation

The structural motifs present in this compound derivatives are found in several classes of herbicidal compounds. For instance, pyridazine (B1198779) derivatives containing a 4-(3-trifluoromethylphenyl) group have been synthesized and shown to possess bleaching and herbicidal activities. nih.gov

Similarly, pyrazole derivatives are another class of herbicides that can incorporate the trifluoromethylphenyl group. Research has demonstrated that some of these compounds exhibit excellent herbicidal activities. nih.gov For example, certain 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds showed superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the commercial herbicide picloram. nih.gov In post-emergence tests, several of these compounds achieved 100% inhibition of the growth of Amaranthus retroflexus L. nih.gov

Photosynthesis Inhibition in Plant Systems (e.g., Spinach Chloroplasts)

A key mechanism of action for many herbicides is the inhibition of photosynthesis. Derivatives related to this compound have been shown to be effective inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts.

One study investigated a series of 2-benzylsulphanylbenzimidazoles and found that their PET inhibiting activity, expressed as IC50, varied significantly based on the substituents on the benzyl moiety. A derivative with a 3,5-(CF3)2 substitution exhibited an IC50 value of 28.5 µM. researchgate.net The inhibition of PET by these compounds was found to occur on the donor side of photosystem II. researchgate.net

Other research on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which can feature trifluoromethyl groups, also demonstrated a wide range of PET inhibition in spinach chloroplasts, with IC50 values ranging from 9.8 to 1405 µM. nih.gov

The table below shows the photosynthesis inhibiting activity of selected related compounds.

| Compound Type | Plant System | IC50 |

| 2-benzylsulphanylbenzimidazole (R = 3,5-(CF3)2) | Spinach Chloroplasts | 28.5 µM |

| N-(3,5-ditrifluoromethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | 15.9 µM |

Algal Growth Inhibition Studies (e.g., Chlorella vulgaris)

The herbicidal properties of these compounds also extend to the inhibition of algal growth. Studies on the freshwater microalga Chlorella vulgaris have been used to assess the antialgal activity of various chemical compounds.

While direct studies on this compound derivatives are limited, research on related structures provides insights. For example, the toxicity of hydrazine itself to algae has been documented, with higher concentrations partially inhibiting the growth of C. vulgaris. mdpi.com The evaluation of structurally related compounds for their impact on chlorophyll (B73375) production in Chlorella vulgaris can serve as an indicator of their potential as algicides. The inhibition of chlorophyll is a key mechanism by which many herbicides affect algae and plants. researchgate.net

Development of Functional Materials and Biointerfaces

Derivatives of this compound are valuable precursors in the development of advanced functional materials and biointerfaces. The presence of the reactive hydrazine moiety, combined with the trifluoromethyl group, imparts unique chemical properties that can be exploited in various applications, from the creation of biocompatible surfaces to the synthesis of specialized organic compounds.

Preparation of Carbohydrate-Functionalized Biointerfaces

The creation of biointerfaces with immobilized carbohydrates is a critical area of research for applications in diagnostics, drug delivery, and tissue engineering. One effective method for attaching carbohydrates to surfaces is through the formation of a stable hydrazone linkage between a hydrazide-functionalized surface and the reducing end of a carbohydrate. nih.govnih.gov This chemoselective ligation is advantageous as it can be performed with unmodified carbohydrates in aqueous conditions. nih.gov

A general approach involves modifying a solid support, such as a glass slide, with hydrazide groups. nih.gov These activated surfaces can then react with the aldehyde or ketone group present in the open-chain form of a reducing sugar to form a cyclic hydrazone, predominantly as the more stable β-anomer. nih.gov This method allows for the direct and site-specific attachment of a wide variety of glycans. nih.gov

While direct studies detailing the use of this compound for this specific application are not prevalent, its chemical structure suggests a potential role in such bio-functionalization strategies. A surface could be functionalized with this compound, presenting the terminal hydrazine group for reaction with carbohydrates. The trifluoromethylbenzyl group would act as a linker, and its hydrophobic and electron-withdrawing nature could influence the surface properties and the stability of the carbohydrate linkage.

The general reaction for immobilizing a carbohydrate on a hydrazide-functionalized surface is depicted below:

| Reactant 1 | Reactant 2 | Linkage Formed | Application |

| Surface with Hydrazide Groups | Unmodified Carbohydrate (with reducing end) | Hydrazone Bond | Carbohydrate Microarrays nih.gov |

| This compound (immobilized) | Unmodified Carbohydrate (with reducing end) | Hydrazone Bond | Potential for functionalized biointerfaces |

Use as Reagents in Organic Synthesis for Fine Chemical Production

This compound serves as a key building block in the synthesis of various fine chemicals, particularly heterocyclic compounds. The hydrazine functional group is highly reactive towards dicarbonyl compounds, enabling the construction of cyclic structures that form the core of many pharmaceutically and industrially important molecules.

One of the most significant applications of substituted hydrazines, including this compound, is in the synthesis of pyrazoles. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, making them valuable fine chemicals in the pharmaceutical industry. The general synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

In this context, this compound can react with various 1,3-diketones to yield 1,3,5-trisubstituted pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The presence of the 4-(trifluoromethyl)benzyl group on the nitrogen atom of the pyrazole ring can significantly influence the physicochemical and biological properties of the final molecule.

The following table summarizes the use of this compound in the synthesis of pyrazole derivatives:

| Reactant 1 | Reactant 2 | Product Class | Significance of Product |

| This compound | 1,3-Diketone | 1-(4-(Trifluoromethyl)benzyl)-3,5-disubstituted-1H-pyrazoles | Core structures in medicinal chemistry |

| This compound | β-Ketoester | Pyrazolone derivatives | Precursors for dyes and pharmaceuticals |

The versatility of this reaction allows for the creation of a diverse library of pyrazole derivatives by varying the substituents on the 1,3-dicarbonyl compound. These derivatives can then be further modified to produce a wide array of fine chemicals with tailored properties.

Structure Activity Relationship Sar Studies of 4 Trifluoromethyl Benzyl Hydrazine Analogues

Correlating Alkyl Chain Length with Enzyme Inhibition Potency and Selectivity

The length of an alkyl chain in a molecule can significantly influence its lipophilicity, steric profile, and ability to fit into the binding pocket of a biological target. In the context of (4-(Trifluoromethyl)benzyl)hydrazine analogues, specifically N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the length of the N-alkyl chain has been systematically varied to probe its effect on enzyme inhibition.

Table 1: Effect of Alkyl Chain Length on Cholinesterase Inhibition Note: This table is illustrative, based on findings that inhibitory potency is dependent on alkyl chain length. Specific IC50 values for a full homologous series require direct consultation of the cited literature.

Investigating the Influence of Aromatic Substituents on Biological Profiles

The electronic and steric properties of substituents on the aromatic rings of this compound analogues are critical determinants of their biological activity. Modifications to the phenyl ring have been extensively studied to map the electronic requirements for optimal target interaction.

In studies of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, various substituted benzaldehydes were used to introduce different functional groups onto the benzylidene portion of the molecule. nih.govmdpi.com The results indicated that both the position and the electronic nature of the substituent significantly modulate the inhibitory potency against AChE and BuChE. nih.gov For instance, the presence of electron-withdrawing groups, such as halogens (Cl, Br) or another trifluoromethyl group, on the benzylidene ring was shown to influence activity. researchgate.netnih.gov Specifically, 2-chloro and 2-(trifluoromethyl)benzylidene derivatives were found to be more potent inhibitors of BuChE. researchgate.net Conversely, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide produced the strongest inhibition of AChE. researchgate.net

Table 2: Influence of Aromatic Substituents on Cholinesterase Inhibition

Impact of Hydrazone Moiety Structural Variations on Biological Activity

In the case of 4-(trifluoromethyl)benzohydrazide derivatives, the hydrazone is typically formed by condensation with an aldehyde or a ketone. The choice of this carbonyl compound dictates the substitution pattern at the imine carbon. Research has shown that hydrazones derived from various aromatic aldehydes and aliphatic ketones exhibit dual inhibition of both AChE and BuChE, with IC50 values in the micromolar range. nih.gov

The comparison between derivatives synthesized from aromatic aldehydes versus those from aliphatic ketones reveals significant differences in activity profiles. For example, hydrazones derived from cyclohexanone (B45756) and camphor, which are aliphatic ketones, showed a balanced inhibition of both AChE and BuChE. researchgate.net In contrast, derivatives from substituted benzaldehydes often showed a preference for one enzyme over the other, as seen with the potent and selective inhibition of BuChE by 2-chloro/trifluoromethyl benzylidene derivatives. researchgate.net This highlights that the steric bulk and electronic nature of the group attached to the imine carbon are critical for determining both the potency and selectivity of enzyme inhibition.

Table 3: Effect of Hydrazone Moiety Variation on Cholinesterase Inhibition

Bioisosteric Replacements and Their Effects on Compound Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. The trifluoromethyl (CF3) group is a classic example of a bioisostere, often used to replace a methyl (CH3), chloro (Cl), or nitro (NO2) group. Its unique properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can profoundly alter a molecule's biological activity.